1-(2,4-dichloro-3-fluorophenyl)methanamine hydrochloride
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Overview
Description
1-(2,4-Dichloro-3-fluorophenyl)methanamine hydrochloride is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of dichloro and fluorine substituents on a phenyl ring, which imparts unique chemical and physical properties. It is commonly used in research and industrial applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(2,4-dichloro-3-fluorophenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto a benzene ring.
Amination: Conversion of the halogenated benzene to the corresponding amine.
Hydrochloride Formation: Reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include controlled temperatures, specific catalysts, and purification techniques such as recrystallization.
Chemical Reactions Analysis
1-(2,4-Dichloro-3-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dichloro-3-fluorophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Dichloro-3-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)methanamine hydrochloride: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(2,4-Difluorophenyl)methanamine hydrochloride: Contains an additional fluorine atom, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2763750-93-0 |
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Molecular Formula |
C7H7Cl3FN |
Molecular Weight |
230.5 g/mol |
IUPAC Name |
(2,4-dichloro-3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6Cl2FN.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H |
InChI Key |
QAZOBLLHPHZPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Cl)F)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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